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Compound of Interest

Compound Name: Cyclobutyl phenyl ketone

Cat. No.: B1583845 Get Quote

Abstract: This document provides a comprehensive technical overview of cyclobutyl phenyl
ketone (benzoylcyclobutane), a versatile ketone intermediate with significant applications in

organic synthesis and medicinal chemistry. It details the compound's physicochemical

properties, spectroscopic signature, synthesis protocols, and key chemical transformations. A

primary focus is placed on its utility in modern synthetic methodologies, particularly the Norrish-

Yang cyclization, to generate valuable scaffolds for drug discovery. This guide is intended for

researchers, chemists, and professionals in the field of drug development.

Introduction
Cyclobutyl phenyl ketone (CAS No: 5407-98-7) is an aromatic ketone featuring a phenyl

group and a cyclobutyl moiety attached to a carbonyl carbon.[1][2] Its molecular formula is

C₁₁H₁₂O, with a molecular weight of 160.21 g/mol .[1] The presence of the strained four-

membered ring and the reactive keto group makes it a valuable building block for constructing

complex molecular architectures. In recent years, cyclobutyl phenyl ketone has gained

prominence as a precursor for the synthesis of 1,3-difunctionalized cyclobutanes, which are

increasingly recognized as important bioisosteres for aromatic rings in drug candidates, often

conferring improved pharmacological properties.[3][4] This guide details the essential technical

data and experimental procedures related to this compound.

Physicochemical Properties
The physical and chemical properties of cyclobutyl phenyl ketone are summarized in the

table below. The compound is typically a colorless to pale yellow liquid at room temperature.
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Property Value Citation(s)

Molecular Formula C₁₁H₁₂O [1][5]

Molecular Weight 160.21 g/mol [2]

CAS Number 5407-98-7 [1][2]

IUPAC Name cyclobutyl(phenyl)methanone [1][5]

Synonyms Benzoylcyclobutane [1][5]

Boiling Point 114-118 °C at 7 mmHg [2]

Density 1.05 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.547 [2]

Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for cyclobutyl phenyl
ketone.[1][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted

values are based on standard chemical shift ranges for similar functional groups.

Table 2: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Protons Multiplicity
Coupling
Constant (J,
Hz)

Notes

~ 7.95 - 7.90 2H Multiplet -

Protons ortho to

the carbonyl

group on the

phenyl ring.

~ 7.55 - 7.40 3H Multiplet -

Protons meta

and para to the

carbonyl on the

phenyl ring.

~ 3.85 1H Quintet ~ 8.5

Methine proton

(α-CH) on the

cyclobutane ring.

~ 2.40 - 2.25 4H Multiplet -

Methylene

protons (β-CH₂)

on the

cyclobutane ring.

~ 2.05 - 1.90 2H Multiplet -

Methylene

protons (γ-CH₂)

on the

cyclobutane ring.

Table 3: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Carbon Assignment Notes

~ 200.0 C=O Ketone carbonyl carbon.

~ 137.0 C (quaternary)
Phenyl carbon attached to the

carbonyl.

~ 132.8 CH Para-carbon of the phenyl ring.

~ 128.5 CH
Meta-carbons of the phenyl

ring.

~ 128.0 CH
Ortho-carbons of the phenyl

ring.

~ 42.0 CH
Methine carbon (α-C) of the

cyclobutane.

~ 25.5 CH₂
Methylene carbons (β-C) of the

cyclobutane.

~ 18.0 CH₂
Methylene carbon (γ-C) of the

cyclobutane.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Table 4: IR and MS Data
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Technique
Key Peaks /
Fragments

Notes Citation(s)

IR (Neat Film)

~ 3060 cm⁻¹ (C-H,

aromatic)~ 2980 cm⁻¹

(C-H, aliphatic)~ 1680

cm⁻¹ (C=O, ketone)~

1600, 1450 cm⁻¹

(C=C, aromatic)

The strong absorption

at ~1680 cm⁻¹ is

characteristic of an

aryl ketone

conjugated with the

phenyl ring.

[1][8]

MS (EI, 70 eV)

m/z 105 (100%)m/z

77 ( ~50%)m/z 51

(~25%)

The base peak at m/z

105 corresponds to

the stable benzoyl

cation [C₆H₅CO]⁺.

The fragment at m/z

77 corresponds to the

phenyl cation [C₆H₅]⁺.

[1][5]

Synthesis and Experimental Protocols
Cyclobutyl phenyl ketone can be efficiently synthesized via the Grignard reaction, where

cyclobutylmagnesium bromide is reacted with benzoyl chloride.

Synthesis Workflow

Starting Materials

Reaction Steps
Product

Bromocyclobutane

1. Grignard Reagent Formation
(Anhydrous THF, Reflux)Magnesium Turnings

Benzoyl Chloride

2. Nucleophilic Addition
(Anhydrous THF, -78 °C to RT)

Cyclobutylmagnesium
Bromide 3. Acidic Workup

(aq. NH4Cl / HCl) Cyclobutyl Phenyl Ketone

Click to download full resolution via product page

Caption: General workflow for the synthesis of cyclobutyl phenyl ketone.
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Experimental Protocol: Synthesis
Grignard Reagent Preparation:

Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried,

three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

Dissolve bromocyclobutane (1.0 eq.) in anhydrous THF and add it to the addition funnel.

Add a small portion of the bromocyclobutane solution to the magnesium suspension.

Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.

Once the reaction begins (as evidenced by bubbling and heat), add the remaining

bromocyclobutane solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for 1-2

hours until most of the magnesium is consumed.

Acylation:

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

Dissolve benzoyl chloride (1.0 eq.) in anhydrous THF and add it dropwise to the cold

Grignard solution with vigorous stirring.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 2-3 hours.

Workup and Purification:

Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product via vacuum distillation or column chromatography on silica gel to

yield pure cyclobutyl phenyl ketone.

Key Reactions and Applications in Drug
Development
The primary synthetic utility of cyclobutyl phenyl ketone in modern chemistry is its role as a

substrate for the Norrish-Yang cyclization. This photochemical reaction provides access to

highly strained bicyclo[1.1.1]pentan-2-ol intermediates, which are precursors to medicinally

relevant cis-1,3-difunctionalized cyclobutanes.[3][9]

Norrish-Yang Cyclization and C-C Functionalization
Pathway
The Norrish-Yang reaction is an intramolecular photochemical process.[10] Upon UV

irradiation, the ketone is excited to a triplet diradical state. This is followed by an intramolecular

1,5-hydrogen atom transfer from a γ-carbon of the cyclobutyl ring to the oxygen atom of the

carbonyl, generating a 1,4-diradical intermediate. Subsequent radical-radical coupling

(cyclization) yields the bicyclo[1.1.1]pentan-2-ol product.[11][12] This intermediate can then

undergo a palladium-catalyzed C-C bond cleavage and cross-coupling with various partners

(e.g., aryl iodides) to stereospecifically install a functional group at the γ-position.[3][9]
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Cyclobutyl Phenyl Ketone
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γ-Hydrogen
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Intermediate

Radical Coupling
(Cyclization)
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Cross-Coupling

cis-1,3-Difunctionalized
Cyclobutane

Aryl/Alkenyl Iodide
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Caption: Pathway from cyclobutyl phenyl ketone to cis-1,3-difunctionalized cyclobutanes.

Experimental Protocol: Norrish-Yang Cyclization
This is a representative protocol based on published procedures.[9] Optimization may be

required.

Reaction Setup:

Dissolve cyclobutyl phenyl ketone (1.0 eq.) in a suitable solvent (e.g., benzene or

acetonitrile) in a quartz reaction vessel. The concentration is typically low (e.g., 0.05 M) to
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minimize intermolecular reactions.

De-gas the solution by bubbling N₂ or Ar through it for 15-20 minutes to remove oxygen,

which can quench the triplet state.

Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure

mercury lamp (e.g., 450W Hanovia lamp) and a Pyrex filter (to cut off wavelengths < 290

nm).

Irradiation:

Irradiate the solution with constant stirring. The reaction progress can be monitored by

TLC or GC-MS.

Continue irradiation until the starting material is consumed or optimal conversion is

reached (typically 12-24 hours).

Workup and Purification:

After the reaction is complete, remove the solvent under reduced pressure.

Purify the resulting crude product, 2-phenylbicyclo[1.1.1]pentan-2-ol, by column

chromatography on silica gel.

Protocols for Spectroscopic Analysis
NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR)

in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable

NMR spectrometer (e.g., 300 MHz or higher). Use a standard single-pulse sequence for ¹H

and a proton-decoupled sequence for ¹³C.

Infrared (IR) Spectroscopy
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Sample Preparation: For a neat liquid sample, place one drop onto the surface of a KBr or

NaCl salt plate. Place a second plate on top to create a thin liquid film.

Acquisition: Mount the plates in the sample holder of an FTIR spectrometer. Record the

spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty plates

should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the ion source of a mass

spectrometer, typically via a direct insertion probe or through a gas chromatography (GC)

inlet.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV for Electron

Ionization).

Analysis: The resulting positively charged fragments are accelerated and separated by a

mass analyzer based on their mass-to-charge (m/z) ratio, and their relative abundance is

recorded.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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